Cas no 1250240-04-0 (5-Bromo-2-furanmethanesulfonyl chloride)

5-Bromo-2-furanmethanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a brominated furan moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its reactive sulfonyl chloride group enables efficient derivatization, while the bromine substituent offers a handle for further functionalization via cross-coupling reactions. The furan ring enhances its utility in heterocyclic chemistry, making it valuable for pharmaceutical and agrochemical applications. The compound is typically handled under anhydrous conditions due to its moisture sensitivity. Its well-defined reactivity profile and structural features make it a useful building block for designing complex molecules.
5-Bromo-2-furanmethanesulfonyl chloride structure
1250240-04-0 structure
Product name:5-Bromo-2-furanmethanesulfonyl chloride
CAS No:1250240-04-0
MF:C5H4BrClO3S
MW:259.505458831787
CID:5281213
PubChem ID:165443178

5-Bromo-2-furanmethanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1250240-04-0
    • (5-bromofuran-2-yl)methanesulfonyl chloride
    • EN300-681225
    • 5-Bromo-2-furanmethanesulfonyl chloride
    • Inchi: 1S/C5H4BrClO3S/c6-5-2-1-4(10-5)3-11(7,8)9/h1-2H,3H2
    • InChI Key: JYMGEWLMKLGKJA-UHFFFAOYSA-N
    • SMILES: O1C(Br)=CC=C1CS(Cl)(=O)=O

Computed Properties

  • Exact Mass: 257.87531g/mol
  • Monoisotopic Mass: 257.87531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 55.7Ų

Experimental Properties

  • Density: 1.892±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 318.5±32.0 °C(Predicted)

5-Bromo-2-furanmethanesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-681225-0.5g
(5-bromofuran-2-yl)methanesulfonyl chloride
1250240-04-0
0.5g
$1357.0 2023-03-11
Enamine
EN300-681225-0.05g
(5-bromofuran-2-yl)methanesulfonyl chloride
1250240-04-0
0.05g
$1188.0 2023-03-11
Enamine
EN300-681225-2.5g
(5-bromofuran-2-yl)methanesulfonyl chloride
1250240-04-0
2.5g
$2771.0 2023-03-11
Enamine
EN300-681225-5.0g
(5-bromofuran-2-yl)methanesulfonyl chloride
1250240-04-0
5.0g
$4102.0 2023-03-11
Enamine
EN300-681225-0.25g
(5-bromofuran-2-yl)methanesulfonyl chloride
1250240-04-0
0.25g
$1300.0 2023-03-11
Enamine
EN300-681225-0.1g
(5-bromofuran-2-yl)methanesulfonyl chloride
1250240-04-0
0.1g
$1244.0 2023-03-11
Enamine
EN300-681225-10.0g
(5-bromofuran-2-yl)methanesulfonyl chloride
1250240-04-0
10.0g
$6082.0 2023-03-11
Enamine
EN300-681225-1.0g
(5-bromofuran-2-yl)methanesulfonyl chloride
1250240-04-0
1g
$0.0 2023-06-07

5-Bromo-2-furanmethanesulfonyl chloride Related Literature

Additional information on 5-Bromo-2-furanmethanesulfonyl chloride

Recent Advances in the Application of 5-Bromo-2-furanmethanesulfonyl chloride (CAS: 1250240-04-0) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-2-furanmethanesulfonyl chloride (CAS: 1250240-04-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative, characterized by its reactive sulfonyl chloride group and brominated furan ring, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation.

One of the most notable applications of 5-Bromo-2-furanmethanesulfonyl chloride is its role as a key building block in the synthesis of sulfonamide-based inhibitors. Sulfonamides are a well-established class of compounds with broad pharmacological activities, including antibacterial, antiviral, and anticancer properties. Researchers have leveraged the reactivity of the sulfonyl chloride group to introduce diverse functional groups, enabling the creation of libraries of sulfonamide derivatives for high-throughput screening. A recent study published in the Journal of Medicinal Chemistry demonstrated the efficacy of these derivatives in targeting carbonic anhydrase isoforms, which are implicated in various cancers.

In addition to its role in drug discovery, 5-Bromo-2-furanmethanesulfonyl chloride has been employed in chemical biology for the selective modification of biomolecules. The brominated furan moiety provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This feature has been exploited in the design of activity-based probes (ABPs) for studying enzyme activity in complex biological systems. For instance, a recent study utilized this compound to develop probes for detecting cysteine proteases, which play critical roles in disease progression and immune response.

The synthetic versatility of 5-Bromo-2-furanmethanesulfonyl chloride has also been explored in the development of novel materials. Researchers have incorporated this compound into polymeric frameworks to create sulfonated materials with enhanced ion-exchange properties, which are promising for applications in drug delivery and biosensing. A study published in ACS Applied Materials & Interfaces reported the use of this compound in the fabrication of membranes with selective permeability, highlighting its potential in biomedical engineering.

Despite its promising applications, challenges remain in the handling and storage of 5-Bromo-2-furanmethanesulfonyl chloride due to its sensitivity to moisture and tendency to hydrolyze. Recent advancements in synthetic methodologies have addressed these issues by developing more stable derivatives or employing protective group strategies. For example, a 2023 study in Organic Letters described a novel protocol for the in situ generation of this compound, minimizing degradation and improving yield.

In conclusion, 5-Bromo-2-furanmethanesulfonyl chloride (CAS: 1250240-04-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique chemical properties enable diverse applications, from drug discovery to biomaterial development. Ongoing research aims to further expand its utility by exploring new synthetic routes and biological targets, solidifying its role as a cornerstone in modern medicinal chemistry.

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